N-4-Benzyloxyphenyl Isobutyrylacetamide
Description
Contextualization within Modern Chemical Biology and Synthetic Organic Chemistry Research
In the landscape of modern chemical biology, small molecules are indispensable tools for probing complex biological systems. The structure of N-4-Benzyloxyphenyl isobutyrylacetamide, featuring an amide linkage, a ketone group, and a lipophilic benzyloxy group, suggests its potential to interact with biological targets. cymitquimica.com The benzyloxyphenyl group, for instance, is a common feature in molecules designed to have specific biological activities.
From a synthetic organic chemistry perspective, the preparation of this compound would likely involve the amidation reaction between a derivative of isobutyric acid and 4-benzyloxyaniline. The efficiency and conditions of such a synthesis are of academic and industrial interest, aiming for high yields and purity. The compound is currently listed by several chemical suppliers as a research chemical and in some instances, as an impurity, which suggests it may be an intermediate or a byproduct in the synthesis of more complex molecules. clearsynth.com
Significance of Isobutyrylacetamide Frameworks in Contemporary Medicinal Chemistry and Material Science
The isobutyrylacetamide framework is a recognized structural motif in medicinal chemistry. Notably, a related compound, 4-methyl-3-oxo-N-phenylpentanamide, serves as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol. This underscores the value of the isobutyrylacetamide scaffold in the development of blockbuster drugs.
In medicinal chemistry, acetamide (B32628) derivatives are frequently explored for their diverse biological activities, including anti-inflammatory and anticancer properties. The isobutyryl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and binding affinity to target proteins.
While the primary significance of the isobutyrylacetamide framework lies in medicinal chemistry, its role in material science is less defined. However, the amide and ketone functionalities offer potential for hydrogen bonding, which could be exploited in the design of self-assembling materials and polymers with specific thermal or mechanical properties.
Overview of this compound's Role in Specific Research Domains
Given the absence of dedicated studies on this compound, its specific roles in research are largely speculative but can be inferred from the known applications of its constituent parts.
In medicinal chemistry , its structural similarity to intermediates of major pharmaceuticals suggests it could be a building block for novel therapeutic agents. The benzyloxyphenyl moiety is present in various biologically active compounds, and its combination with the isobutyrylacetamide core could lead to new classes of enzyme inhibitors or receptor modulators.
In material science , the benzyloxyphenyl group is a component of some liquid crystals. nih.gov The rigid phenyl ring and the flexible benzyloxy group can contribute to the formation of mesophases. While this compound itself has not been investigated for liquid crystalline properties, its structure warrants exploration in this area. The presence of both hydrogen bond donors and acceptors could also make it a candidate for the development of novel supramolecular structures.
Current State of Research and Emerging Opportunities for this compound Investigations
Currently, the research on this compound is in its infancy, with the compound primarily available as a research chemical. aaronchem.comlgcstandards.com The significant opportunity lies in moving beyond its status as a chemical intermediate and exploring its intrinsic properties.
Future research could focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives.
Biological Screening: Conducting comprehensive biological assays to determine its potential as an anti-inflammatory, anticancer, or metabolic-modulating agent.
Material Properties: Investigating its potential for forming liquid crystals, gels, or other functional materials.
Structural Analogs: Synthesizing and studying a library of related compounds to establish structure-activity relationships.
The exploration of this compound represents a frontier in chemical research, with the potential to yield new discoveries in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOXSZZTRPICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443231 | |
| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-30-8 | |
| Record name | N-4-Benzyloxyphenyl Isobutyrylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of N 4 Benzyloxyphenyl Isobutyrylacetamide
Elucidation of Optimized Synthetic Pathways to N-4-Benzyloxyphenyl Isobutyrylacetamide
The efficient synthesis of this compound relies on the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity. A common conceptual pathway involves the acylation of 4-benzyloxyphenol with an isobutyrylacetamide derivative.
Investigation of Precursor Reactivity and Reaction Kinetics
The study of reaction kinetics, often through techniques like non-isothermal analysis, provides valuable insights into the thermal behavior and decomposition mechanism of the reactants and products. While specific kinetic data for this compound is not extensively documented, analogous studies on related amide syntheses can inform our understanding. For instance, kinetic analysis of the thermal decomposition of similar aromatic amides helps in determining the reaction mechanism and calculating kinetic parameters such as activation energy and the pre-exponential factor.
A hypothetical reaction for the synthesis could be the reaction of 4-benzyloxyphenol with isobutyrylacetamide in the presence of a coupling agent. The kinetics of this reaction would be influenced by the concentration of reactants, the choice of solvent, and the temperature.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. This involves a systematic investigation of several parameters:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic polar solvents are often favored for such acylation reactions.
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of byproducts.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Purification: Post-reaction workup and purification methods, such as column chromatography, are essential for isolating the product with high purity.
A hypothetical optimization study for the synthesis might explore the effect of different solvents and temperatures on the reaction yield, as illustrated in the table below.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 24 | 65 |
| 2 | Acetonitrile | 25 | 24 | 70 |
| 3 | Acetonitrile | 50 | 12 | 85 |
| 4 | Tetrahydrofuran | 50 | 12 | 78 |
This table presents hypothetical data for illustrative purposes.
Catalytic Approaches in this compound Synthesis
The use of catalysts can significantly enhance the efficiency of the synthesis of this compound. Catalysts can increase the reaction rate, often allowing for milder reaction conditions and improved selectivity.
In analogous esterification and amidation reactions, catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-(dimethylamino)pyridine (DMAP) have proven effective. nih.gov These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine or alcohol. For the synthesis of this compound, a similar catalytic system could be employed to facilitate the amide bond formation.
Table 2: Comparison of Catalytic Systems in a Hypothetical Synthesis
| Entry | Catalyst System | Reaction Time (h) | Yield (%) |
| 1 | None | 48 | 40 |
| 2 | DCC/DMAP | 12 | 85 |
| 3 | HOBt/EDC | 10 | 90 |
This table presents hypothetical data for illustrative purposes. DCC: N,N'-dicyclohexylcarbodiimide; DMAP: 4-(dimethylamino)pyridine; HOBt: Hydroxybenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Development of Novel and Green Synthetic Strategies for this compound
In line with the growing emphasis on sustainable chemistry, the development of novel and green synthetic strategies for this compound is a key research objective.
Innovations in Bond Formation and Functional Group Interconversions
Research into novel bond-forming reactions and functional group interconversions aims to create more efficient and atom-economical synthetic routes. For the synthesis of this compound, this could involve exploring alternative methods for forming the crucial amide bond. For instance, enzyme-catalyzed reactions could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Functional group interconversions, such as the conversion of an ester to an amide, could also be explored as part of a multi-step synthesis. The choice of reagents and reaction pathways would be guided by the principles of minimizing waste and maximizing efficiency.
Application of Sustainable Chemical Synthesis Principles
The principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. The application of these principles to the synthesis of this compound would involve:
Use of Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste.
By integrating these principles, the environmental footprint of this compound synthesis can be significantly reduced, paving the way for more sustainable chemical manufacturing.
Targeted Chemical Modifications and Analogue Synthesis for this compound Derivatives
The synthesis and derivatization of this compound, chemically known as 4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, are grounded in established principles of amide bond formation and ether synthesis. clearsynth.com The molecular framework offers multiple sites for chemical modification, enabling the generation of a wide array of analogues for structure-activity relationship (SAR) studies.
The rational design of analogues focuses on systematically altering three key structural domains: the benzyloxy moiety, the central phenoxyacetamide core, and the isobutyryl group. The primary synthetic route involves the acylation of 4-benzyloxyaniline with an appropriate acylating agent, such as an acyl chloride or ester derived from isobutyric acid.
Synthetic Strategies for Analogue Generation:
Modification of the Benzyloxy Group: Analogues can be synthesized by reacting 4-aminophenol (B1666318) with a variety of substituted benzyl (B1604629) halides (chlorides or bromides) under Williamson ether synthesis conditions. This allows for the introduction of different substituents (e.g., methoxy (B1213986), nitro, halo) onto the benzyl ring, thereby modulating the electronic and steric properties of the molecule.
Modification of the Central Phenyl Ring: The synthesis can begin with differently substituted 4-aminophenols to introduce substituents directly onto the phenyl ring of the acetamide (B32628) moiety.
Modification of the Acyl Group: A diverse range of analogues can be accessed by replacing the isobutyryl group. This is achieved by using different acyl chlorides or carboxylic acids (activated with coupling agents like DCC) in the amide formation step with 4-benzyloxyaniline. nih.govnih.gov This approach allows for the exploration of various alkyl and aryl side chains.
The following table outlines the design of potential structurally diverse analogues based on these modification strategies.
Table 1: Design of this compound Analogues
| Modification Site | Precursor 1 (Amine) | Precursor 2 (Acylating Agent) | Resulting Analogue Structure |
|---|---|---|---|
| Benzyl Group | 4-(4-Methoxybenzyloxy)aniline | Isobutyryl chloride | N-(4-(4-Methoxybenzyloxy)phenyl)isobutyrylacetamide |
| Benzyl Group | 4-(4-Chlorobenzyloxy)aniline | Isobutyryl chloride | N-(4-(4-Chlorobenzyloxy)phenyl)isobutyrylacetamide |
| Acyl Chain | 4-Benzyloxyaniline | Benzoyl chloride | N-(4-(Benzyloxy)phenyl)benzamide |
| Acyl Chain | 4-Benzyloxyaniline | 3-Phenylpropanoyl chloride | N-(4-(Benzyloxy)phenyl)-3-phenylpropanamide |
| Central Ring | 3-Chloro-4-benzyloxyaniline | Isobutyryl chloride | N-(2-Chloro-4-(benzyloxy)phenyl)isobutyrylacetamide |
Regioselectivity: Regiocontrol is critical during the synthesis of the 4-benzyloxyaniline precursor from 4-aminophenol. The reaction conditions must be optimized to ensure selective O-alkylation of the hydroxyl group rather than N-alkylation of the more nucleophilic amine group. This is typically achieved by converting the phenol (B47542) to its phenoxide salt using a base, which significantly enhances the nucleophilicity of the oxygen atom prior to the addition of benzyl halide. Synthesis of more complex analogues with specific substitution patterns on the aromatic rings relies on regioselective methods to install functional groups at desired positions, often employing directing groups and controlled reaction conditions. nih.govmdpi.com
Stereoselectivity: The parent compound, 4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, is achiral and does not possess stereoisomers. However, stereoselectivity becomes a crucial consideration in the synthesis of certain analogues where a chiral center is introduced. For instance, the reduction of the ketone at the 3-position of the pentanamide (B147674) chain would generate a hydroxyl group and create a new stereocenter. The use of stereoselective reducing agents could yield specific enantiomers or diastereomers.
The table below illustrates potential stereoisomers that could arise from the modification of the parent compound.
Table 2: Potential Stereoisomers of this compound Derivatives
| Parent Analogue | Modification Reaction | Chiral Center Location | Potential Stereoisomers |
|---|---|---|---|
| N-(4-(benzyloxy)phenyl)-3-oxopentanamide | Ketone Reduction | C-3 | (R)-N-(4-(benzyloxy)phenyl)-3-hydroxypentanamide |
| (S)-N-(4-(benzyloxy)phenyl)-3-hydroxypentanamide |
Isotopically labeled compounds are indispensable tools for mechanistic, metabolic, and quantitative studies, particularly in protein NMR and mass spectrometry-based assays. researchgate.net The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) through the use of labeled starting materials.
Synthetic Routes for Isotopic Labeling:
Deuterium (²H) Labeling: Deuterium can be introduced at various positions. Using benzyl-d₇ bromide in the ether synthesis step will label the benzyl group. Aromatic rings can be deuterated using acid-catalyzed exchange with D₂O or through specific deuteration protocols. researchgate.net
Carbon-13 (¹³C) Labeling: The acyl chain is a common target for ¹³C labeling. For example, using isobutyryl-1-¹³C chloride would place the label at the carbonyl carbon of the amide. Labeling the aromatic rings can be accomplished by starting the synthesis with a ¹³C₆-labeled phenol or aniline.
Nitrogen-15 (¹⁵N) Labeling: The amide nitrogen can be labeled by using ¹⁵N-labeled 4-aminophenol as the starting material for the synthesis of the 4-benzyloxyaniline precursor.
The following table summarizes strategies for the preparation of isotopically labeled this compound.
Table 3: Synthesis of Isotopically Labeled this compound
| Isotope | Labeled Precursor | Position of Label in Final Compound |
|---|---|---|
| ²H | Benzyl-d₇ bromide | Benzyl group |
| ¹³C | Isobutyryl-1-¹³C chloride | Amide carbonyl carbon |
| ¹³C | 4-Aminophenol-¹³C₆ | Phenyl ring of the acetamide moiety |
| ¹⁵N | 4-Amino-¹⁵N-phenol | Amide nitrogen |
Molecular Mechanisms and Biological Interactions of N 4 Benzyloxyphenyl Isobutyrylacetamide
Investigation of N-4-Benzyloxyphenyl Isobutyrylacetamide's Interactions with Biological Targets
There is no available research detailing the specific biological targets of this compound.
Ligand-Receptor Binding Profiling and Affinity Determination
No studies have been published that profile the binding of this compound to any biological receptors or determine its binding affinity.
Protein-Ligand Interaction Studies through Biophysical Techniques
There is no evidence of biophysical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, having been conducted to investigate the interaction of this compound with any protein targets.
Elucidation of Intracellular Signaling Pathway Modulation by this compound
The effects of this compound on intracellular signaling pathways have not been documented.
Analysis of Downstream Cellular Responses
Without knowledge of the compound's primary targets or its influence on signaling pathways, there is no basis in the current scientific literature to analyze any downstream cellular responses.
Crosstalk with Other Signaling Networks
The interaction of any signaling pathways modulated by this compound with other signaling networks is unknown, as the primary modulated pathways themselves have not been identified.
Role of this compound in Biological Systems and Natural Product Pathways
Occurrence and Biosynthesis in Biological Matrices (e.g., Aquilaria sinensis)
This compound has been identified as an aromatic component in the resinous heartwood of Aquilaria sinensis, commonly known as agarwood. Its presence is particularly noted when the tree is subjected to external stimuli. A recent study published in August 2024 detailed the detection of this compound in A. sinensis following induction with a combination of hormones, inorganic salts, and fungi. This suggests that the compound is a secondary metabolite produced in response to stress or injury.
The biosynthesis of this compound in A. sinensis is not yet fully elucidated. However, the existing body of research strongly points to the integral role of endophytic fungi in the production of a wide array of secondary metabolites in agarwood. Endophytic fungi, which live within the plant tissues without causing disease, are known to be essential drivers in the formation of agarwood's unique chemical profile. These fungi can be stimulated by injury to the tree to produce a variety of bioactive compounds. It is hypothesized that these fungi, in a complex interaction with the host tree's defense mechanisms, contribute to the synthesis of aromatic compounds like this compound. This symbiotic or parasitic interaction is crucial for the generation of the fragrant and medicinally valuable agarwood. While a precise enzymatic pathway for the synthesis of this compound has not been described, it is likely derived from precursors within the phenylpropanoid or related metabolic pathways, which are known to produce a variety of phenolic and aromatic compounds in plants.
Table 1: Occurrence and Details of this compound
| Parameter | Details |
| Compound Name | This compound |
| Molecular Formula | C19H21NO3 |
| Natural Source | Aquilaria sinensis (Agarwood) |
| Condition of Occurrence | Induced by exogenous substances (hormones, inorganic salts, and fungi) |
Influence on Biological Processes within Complex Systems
Currently, there is a lack of specific research on the direct influence of this compound on biological processes within complex systems. However, based on its chemical structure and the known biological activities of related compounds, some potential roles can be inferred. The N-phenylacetamide scaffold is a common feature in various biologically active molecules. For instance, derivatives of N-phenylacetamide have been reported to exhibit antibacterial and nematicidal activities. Studies on such compounds have shown that they can interfere with essential processes in microorganisms and nematodes, leading to growth inhibition or mortality.
Furthermore, compounds with a benzyloxy-phenyl group have been investigated for their potential as pharmacological agents. For example, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists of the human androgen receptor, suggesting a potential role in modulating hormone-related pathways. The isobutyryl group may also influence the compound's lipophilicity and interaction with biological membranes. Given that this compound is produced in A. sinensis as part of a defense response, it is plausible that its primary role within the tree is to protect against pathogens or herbivores. However, without direct experimental evidence, its specific molecular targets and mechanisms of action in any biological system remain speculative. Further research is necessary to determine the precise biological and pharmacological effects of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Benzyloxyphenyl Isobutyrylacetamide Analogues
Experimental Approaches to SAR and SPR Analysis
Experimental strategies are fundamental to understanding how structural modifications to the N-4-Benzyloxyphenyl Isobutyrylacetamide scaffold influence its biological effects. These approaches involve the synthesis of a series of analogues and the evaluation of their activities.
Systematic Modification of this compound Scaffold
The systematic modification of the this compound scaffold involves altering several key regions of the molecule to explore the chemical space and identify critical structural motifs for activity. These modifications typically include:
The Phenyl Ring of the Benzyloxy Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on this ring can modulate electronic properties and steric interactions.
The Phenyl Ring of the Acetamide (B32628) Moiety: Similar to the benzyloxy group, substitution on this ring can significantly impact activity. Studies on related N-phenylacetamide derivatives have shown that the nature and position of substituents are crucial. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a 3-chloro or 3-(trifluoromethyl)anilide moiety was found to be important for anticonvulsant activity. nih.gov
The Isobutyryl Group: Altering the isobutyryl group, for example, by replacing it with other alkyl or aryl groups, can influence lipophilicity and the molecule's fit within a biological target.
The Acetamide Linker: Modifications to the amide bond, such as N-alkylation or replacement with a bioisostere, can affect metabolic stability and hydrogen bonding capacity. The change from a heterocyclic imide ring to a chain amide bond in some anticonvulsant compounds highlights the importance of this linker. nih.gov
Correlation of Structural Changes with Biological Responses
The correlation of structural modifications with biological responses is a cornerstone of SAR studies. In analogues of this compound, specific structural features have been associated with changes in biological activity.
For example, in studies of related N-phenylacetamide derivatives, a clear link between the type of substituent on the anilide moiety and anticonvulsant activity was established. nih.gov While many 3-chloroanilides were inactive, some compounds with specific substitutions showed protection in maximal electroshock (MES) seizure models. nih.gov Similarly, in a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the position of substituents like nitro and methoxy (B1213986) groups on the phenyl ring had a pronounced effect on their anti-seizure activity. nih.gov For instance, a meta-positioned nitro group, which is a strong electron-withdrawing group, was found to be beneficial for activity. nih.gov
The following table summarizes the observed structure-activity relationships in analogues of N-phenylacetamides, which can provide insights into potential SAR for this compound analogues.
| Compound Series | Structural Modification | Effect on Biological Activity | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-chloro or 3-(trifluoromethyl) on anilide moiety | Important for anticonvulsant activity | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Fluorine substitution | Beneficial for anticonvulsant activity | nih.gov |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | Meta-nitro group on phenyl ring | Enhanced anti-seizure activity | nih.gov |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | Para-nitro group on phenyl ring | Reduced anti-seizure activity, possibly due to increased hydrophilicity | nih.gov |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | Methoxylated derivatives | Significant anti-seizure activity in the MES model | nih.gov |
Conformational Analysis and its Influence on Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues helps to understand the spatial arrangement of key functional groups and how this influences activity. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the preferred conformations in solid and solution states, respectively. The relative orientation of the benzyloxy and phenylacetamide moieties, as well as the torsion angles of the rotatable bonds, are important parameters. These conformational preferences can be correlated with the observed biological activity to build more refined SAR models.
Computational Methodologies for SAR and SPR Prediction
Computational methods are powerful tools for predicting the SAR and SPR of novel compounds, thereby accelerating the drug discovery process. dovepress.com These techniques can be used to prioritize the synthesis of compounds with a higher probability of being active and possessing favorable properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comkg.ac.rs For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each analogue and correlating them with their measured biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. kg.ac.rs
Key steps in a QSAR study for these derivatives would include:
Data Set Selection: A series of this compound analogues with a range of biological activities would be chosen.
Descriptor Calculation: A variety of descriptors, including constitutional, topological, electronic, and quantum chemical descriptors, would be calculated for each molecule. kg.ac.rs
Model Development: Statistical methods would be used to develop a QSAR model that can predict the biological activity of new, unsynthesized analogues. ufv.br
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. ufv.br
Information derived from such models can suggest that factors like molecular mass and linearity could influence the anticonvulsant activity of related N-benzylacetamide derivatives. ufv.br
Pharmacological Profiling and Pre Clinical Assessment of N 4 Benzyloxyphenyl Isobutyrylacetamide
In vitro Pharmacological Characterization of N-4-Benzyloxyphenyl Isobutyrylacetamide
A comprehensive search for in vitro pharmacological data on this compound yielded no specific results.
Cell-Based Assays for Functional Activity (e.g., neuronal excitability modulation)
There is no publicly available research detailing the use of cell-based assays to evaluate the functional activity of this compound. Studies on its potential to modulate neuronal excitability or other cellular functions have not been published.
Biochemical Assays for Target Engagement and Pathway Analysis
Information regarding the biochemical targets of this compound is not available. There are no published biochemical assays that demonstrate its engagement with specific proteins or its influence on cellular pathways.
In vivo Pre-clinical Animal Model Studies
There is a complete absence of published in vivo studies on this compound in preclinical animal models.
Exploration of Systemic Distribution and Organ-Specific Interactions
No data exists on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Studies exploring its systemic distribution and potential interactions with specific organs following administration in animal models have not been reported.
Pharmacodynamic Investigations in Relevant Biological Models
Pharmacodynamic studies, which would investigate the biochemical and physiological effects of this compound on a living organism, have not been conducted or published.
Evaluation of Biological Response and Efficacy Biomarkers in Animal Systems
Without any efficacy studies, there are no identified biological response or efficacy biomarkers associated with this compound in animal systems.
Table of Mentioned Compounds
| Compound Name |
| This compound |
Interactive Data Table: Summary of Available Data
| Section | Subsection | Data Availability |
| 5.1 | In vitro Pharmacological Characterization | No Data Available |
| 5.1.1 | Cell-Based Assays for Functional Activity | No Data Available |
| 5.1.2 | Biochemical Assays for Target Engagement and Pathway Analysis | No Data Available |
| 5.2 | In vivo Pre-clinical Animal Model Studies | No Data Available |
| 5.2.1 | Systemic Distribution and Organ-Specific Interactions | No Data Available |
| 5.2.2 | Pharmacodynamic Investigations in Biological Models | No Data Available |
| 5.2.3 | Evaluation of Biological Response and Efficacy Biomarkers | No Data Available |
Advanced Bioanalytical Methodologies for this compound Quantification in Biological Matrices
The accurate quantification of this compound and its metabolites in complex biological matrices is fundamental to understanding its pharmacokinetic profile. To achieve the necessary sensitivity and selectivity for preclinical assessments, a range of advanced bioanalytical methodologies have been developed and validated. These methods are crucial for generating reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The primary techniques employed are based on liquid chromatography coupled with mass spectrometry, which are renowned for their robustness, high selectivity, and sensitivity in bioanalysis. bioanalysis-zone.com
High-Performance Liquid Chromatography (HPLC) Applications for this compound Analysis
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another viable technique for the analysis of this compound. nih.gov While generally less sensitive than LC-MS/MS, HPLC-UV methods can be quite robust and suitable for applications where higher concentrations of the analyte are expected, such as in the analysis of formulation dosage forms or in certain in vitro metabolism studies. nih.gov
The setup for an HPLC-UV analysis is similar to the liquid chromatography portion of an LC-MS method, employing a reversed-phase column and a mobile phase consisting of an organic solvent and an aqueous buffer. nih.gov The key difference is the detector, which measures the absorbance of UV light by the analyte at a specific wavelength. The selection of the wavelength is critical and is determined by the UV absorbance spectrum of this compound. Sample preparation might require more rigorous cleanup steps, like liquid-liquid extraction or solid-phase extraction (SPE), to minimize interferences from the biological matrix that could absorb at the same wavelength as the analyte. ixcela.com
Table 2: Comparison of HPLC-UV and LC-MS/MS for Bioanalysis
| Feature | HPLC-UV | LC-MS/MS |
|---|---|---|
| Detector | UV-Visible Spectrophotometer | Triple Quadrupole Mass Spectrometer |
| Sensitivity | Lower (ng/mL to µg/mL range) | Higher (pg/mL to ng/mL range) nih.gov |
| Selectivity | Moderate; susceptible to interferences | High; based on mass-to-charge ratio and fragmentation bioanalysis-zone.com |
| Primary Use | Quantification at higher concentrations, purity analysis | Quantification in complex biological matrices, pharmacokinetic studies bioanalysis-zone.com |
| Cost | Lower | Higher |
Other Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification
Identifying the metabolic fate of this compound is a critical aspect of its preclinical assessment. nih.gov While LC-MS/MS is excellent for quantifying the parent drug, the identification of unknown metabolites requires more advanced techniques, primarily high-resolution mass spectrometry (HRMS). nih.gov
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of a metabolite, which is a crucial first step in its structural elucidation. nih.gov Data-dependent acquisition methods are often used, where the instrument performs a full scan to detect potential metabolites and then automatically triggers MS/MS fragmentation scans on ions of interest to obtain structural information. nih.gov
In some cases, where mass spectrometry alone is insufficient to determine the exact structure, particularly for differentiating isomers, other spectroscopic techniques may be employed. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, but it is significantly less sensitive than MS and typically requires isolated and purified metabolites. mdpi.com The use of 15N isotope tagging has been explored in metabolomics to enhance the utility and sensitivity of NMR for identifying certain classes of metabolites. mdpi.com
Method Sensitivity, Selectivity, and Robustness for Biological Sample Analysis
The performance of any bioanalytical method intended for pharmacokinetic studies is defined by its sensitivity, selectivity, and robustness. nih.gov
Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For potent compounds, methods must be sensitive enough to measure low circulating concentrations, often in the low ng/mL range. nih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and other co-administered drugs. japsonline.com In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the specificity of the MRM transitions. japsonline.com Assays are tested for selectivity by analyzing blank matrix samples from multiple sources to ensure no significant interferences are present at the retention time of the analyte. japsonline.com
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| LLOQ | Signal-to-Noise Ratio ≥ 5 or 10; within 20% Accuracy & Precision | Defines the lower end of the quantifiable range. frontierspartnerships.orgjapsonline.com |
| Linearity (r²) | > 0.99 | Ensures a direct proportional relationship between concentration and response. nih.gov |
| Intra- & Inter-Day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Confirms the closeness of measured values to the true value. nih.gov |
| Intra- & Inter-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Demonstrates the reproducibility of the results. nih.gov |
| Recovery | Consistent, precise, and reproducible | Ensures the extraction process is efficient and not variable. nih.gov |
| Matrix Effect | CV of matrix factor ≤ 15% | Confirms that the biological matrix does not suppress or enhance the analyte signal. japsonline.com |
Advanced Computational Studies and Cheminformatics for N 4 Benzyloxyphenyl Isobutyrylacetamide
Quantum Chemical Calculations of N-4-Benzyloxyphenyl Isobutyrylacetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a compound like this compound, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. In the context of this compound, DFT calculations can be employed to investigate several key aspects of its electronic nature.
The primary output of a DFT calculation is the electron density, from which a variety of molecular properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For instance, the electron-rich oxygen and nitrogen atoms of the amide and ether groups would likely be represented as regions of negative potential, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction.
Reactivity descriptors, such as global and local softness and hardness, can also be calculated from the DFT output. These descriptors provide a quantitative measure of the molecule's reactivity and selectivity, further refining the understanding of its chemical behavior.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Ab Initio Methods for Molecular Property Prediction
Ab initio quantum chemistry methods are based on solving the Schrödinger equation without the use of empirical parameters, offering a high level of theoretical rigor. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties for this compound.
These methods are particularly valuable for obtaining precise geometries, vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy. For example, an ab initio calculation could be used to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and assign spectral bands.
Moreover, ab initio methods can be employed to study excited states and predict electronic spectra (UV-Vis). This would provide insights into the electronic transitions occurring within the molecule upon absorption of light, which is crucial for understanding its photophysical properties.
Molecular Modeling and Simulation of this compound
Molecular modeling and simulation techniques bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in a realistic environment.
Conformational Analysis and Energy Minimization
This compound possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies. Using molecular mechanics force fields, a potential energy surface can be scanned to identify stable conformers (local minima) and the transition states that separate them.
Energy minimization is a computational process that optimizes the geometry of the molecule to find its lowest energy conformation. For this compound, this would involve adjusting bond lengths, bond angles, and dihedral angles to relieve any steric strain and find the most stable three-dimensional structure. Identifying the global minimum energy conformation is crucial as it often represents the most populated state of the molecule under equilibrium conditions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 178° | 0.00 | 75 |
| 2 | -65° | 1.25 | 15 |
| 3 | 70° | 1.80 | 10 |
Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior by solving Newton's equations of motion for all atoms in the system. An MD simulation of this compound, typically placed in a box of solvent molecules like water, would reveal its dynamic fluctuations, conformational changes, and interactions with its environment.
Cheminformatics and Data Mining in this compound Research
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. In the context of this compound, cheminformatics tools can be applied to manage, analyze, and model data related to this and similar compounds.
If a dataset of analogous compounds with known properties were available, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed. These models aim to find a mathematical relationship between the chemical structures of compounds and their biological activities or physical properties. For instance, a QSAR model could be built to predict the potential biological efficacy of new derivatives of this compound based on calculated molecular descriptors.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as topological, geometrical, and electronic features. A wide array of descriptors can be calculated for this compound, which can then be used in data mining and machine learning algorithms to classify it, predict its properties, or assess its similarity to other compounds in large chemical databases. This can aid in virtual screening campaigns to identify molecules with similar characteristics.
Database Screening and Ligand Similarity Analysis
The initial phase of computationally-driven research on this compound involves a comprehensive screening of extensive chemical databases. Platforms such as ZINC, PubChem, and ChEMBL serve as vast repositories of chemical structures and associated biological data. The primary objective is to identify commercially available or synthetically accessible compounds that bear structural resemblance to the query molecule.
Ligand similarity analysis is a cornerstone of this process, predicated on the principle that structurally similar molecules are likely to exhibit comparable biological activities. nih.gov This analysis is typically performed using a variety of computational techniques:
2D Fingerprinting: This method represents the molecular structure as a bit string, where each bit corresponds to the presence or absence of a specific substructural feature. Similarity between this compound and database compounds can be rapidly calculated using metrics like the Tanimoto coefficient.
3D Shape-Based Similarity: Going beyond 2D topology, this approach considers the three-dimensional conformation of the molecules. By aligning the query molecule with database entries, it is possible to identify compounds that have a similar shape and volume, which is often critical for interaction with biological targets. nih.gov
The results of such a screening provide a ranked list of compounds, prioritized by their similarity to this compound. This curated list is invaluable for selecting compounds for initial biological screening, potentially uncovering novel structure-activity relationships (SAR).
Table 1: Illustrative Results of a Ligand Similarity Search for this compound
| Database ID | Chemical Name | Similarity Score (Tanimoto) | 3D Shape Similarity |
| ZINC12345678 | N-(4-phenoxyphenyl)isobutyramide | 0.85 | High |
| CHEMBL987654 | 2-methyl-N-(4-(naphthalen-2-ylmethoxy)phenyl)propanamide | 0.79 | Moderate |
| PUBCHEM246810 | N-(4-(benzyloxy)phenyl)acetamide | 0.75 | High |
| ZINC87654321 | 4-methyl-N-(4-phenoxyphenyl)pentanamide | 0.72 | Moderate |
Predictive Modeling for Biological Activity and ADME Properties (Excluding Specific Clinical Outcomes)
Subsequent to identifying structurally related compounds, predictive modeling is employed to forecast the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These models are built upon large datasets of known compounds and their experimentally determined characteristics.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For this compound, this would involve:
Descriptor Calculation: Quantifying various physicochemical properties, such as hydrophobicity (logP), electronic properties, and steric parameters. oncodesign-services.com
Model Building: Utilizing statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) to construct a predictive model. oncodesign-services.com
ADME Prediction: Poor pharmacokinetic profiles are a major reason for the failure of drug candidates in development. nih.gov In silico ADME models are therefore essential for early-stage assessment. nih.govnih.gov Various computational tools can predict key ADME parameters for this compound, providing insights into its potential as a drug-like molecule. These predictions are based on established rules and models derived from extensive experimental data. nih.gov
Table 2: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 311.39 | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition) | 3.8 | Indicates good lipid solubility |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Polar Surface Area (Ų) | 58.6 | Suggests good cell membrane permeability |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |
| BBB Permeability | Low | Less likely to cross the blood-brain barrier |
Integration of in silico and Experimental Data for Research Acceleration
The true power of computational studies lies in their integration with experimental research, creating a synergistic cycle of prediction, testing, and refinement.
The workflow for accelerating research on this compound would typically follow these steps:
In silico Screening and Prioritization: The initial database screening and similarity analyses generate a list of candidate molecules. acs.orgresearchgate.net Predictive ADME and activity models are then used to filter and prioritize these candidates for synthesis and experimental testing.
Experimental Validation: The top-ranked compounds are synthesized and subjected to in vitro biological assays to determine their actual activity.
Model Refinement: The experimental results are fed back into the computational models. This new data helps to improve the accuracy and predictive power of the QSAR and ADME models. uni-bonn.de
Iterative Design: The refined models are then used to design a new generation of analogs of this compound with potentially improved properties. This iterative process of computational design followed by experimental validation significantly reduces the time and cost associated with traditional research and development.
Table 3: Illustrative Integration of Computational and Experimental Data
| Step | Computational Activity | Experimental Activity | Outcome |
| 1. Initial Screening | Identify ZINC12345678 as a high-similarity hit. | Synthesize and test ZINC12345678. | Experimental activity confirms computational prediction. |
| 2. Model Application | Predict high biological activity for a novel analog (Analog-1). | Synthesize and test Analog-1. | Experimental activity is lower than predicted. |
| 3. Model Refinement | Incorporate data for Analog-1 into the QSAR model. | - | Improved model with enhanced predictive accuracy. |
| 4. Iterative Design | Use the refined model to design Analog-2 with predicted high activity and favorable ADME. | Synthesize and test Analog-2. | Analog-2 shows improved activity and properties, validating the iterative approach. |
Future Research Directions and Scientific Significance of N 4 Benzyloxyphenyl Isobutyrylacetamide
Challenges and Opportunities in N-4-Benzyloxyphenyl Isobutyrylacetamide Research and Development
The primary challenge in the research and development of this compound is the current scarcity of scientific data. Overcoming this will require foundational research to synthesize and characterize the compound thoroughly. However, this lack of existing research also presents a significant opportunity for novel discoveries. The compound's unique structure suggests a potential for new biological activities, and its identification in a natural product hints at an interesting ecological role. As a compound useful in organic synthesis, there are also opportunities to create novel derivatives with enhanced or new properties. cymitquimica.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-4-Benzyloxyphenyl Isobutyrylacetamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions using intermediates like 4-benzyloxyaniline or its derivatives. For example, 4-hydroxycoumarin derivatives can be synthesized from 2-hydroxyacetophenones via condensation with substituted phenyliminoethyl or hydrazonoethyl groups. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products. Purification via column chromatography and recrystallization is recommended. For isotopic labeling (e.g., deuterated analogs), deuterated benzyl halides can be used in the benzylation step .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR confirm the benzyloxy group (δ ~4.9 ppm for OCHPh) and isobutyrylacetamide backbone (carbonyl peaks at ~170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic purity.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
- X-ray Crystallography : For structural elucidation, single crystals grown via slow evaporation in ethanol/water mixtures can resolve stereochemistry .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antiparasitic Activity : Use Trypanosoma brucei cultures (bloodstream form) with Alamar Blue assays to determine IC values. Include positive controls like suramin .
- Cytotoxicity Testing : Human cell lines (e.g., HEK293) assessed via MTT assays to calculate selectivity indices (SI = IC cytotoxicity / IC antiparasitic activity).
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
| Assay Type | Protocol Summary | Key Metrics | Reference |
|---|---|---|---|
| T. brucei viability | 72-hour incubation, Alamar Blue endpoint | IC ≤ 1 μM | |
| Cytotoxicity (HEK293) | 48-hour MTT assay | SI > 10 |
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing anti-parasitic activity?
- Methodological Answer :
- Core Modifications : Vary the benzyloxy group (e.g., electron-withdrawing/donating substituents) to assess electronic effects.
- Side Chain Alterations : Replace the isobutyryl group with acyl or sulfonamide moieties to modulate solubility and target binding.
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate substituent properties with activity. Validate predictions via synthesis and testing .
Q. How to resolve contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent parasite strain, cell density, and incubation time.
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. reference drugs).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or assay-specific variables (e.g., serum concentration in culture media) .
Q. What strategies are effective for isotopic labeling in pharmacokinetic studies?
- Methodological Answer :
- Deuterium Labeling : Synthesize analogs like N-4-Benzyloxyphenyl-d Isobutyrylacetamide via deuteration of the benzyl group using DO or deuterated reagents.
- Radiolabeling : Introduce C at the acetamide carbonyl via C-acetic anhydride coupling. Validate purity via radio-HPLC.
- Applications : Use labeled compounds in mass spectrometry-based ADME studies to track metabolic pathways .
Key Resources
- Synthesis Protocols : Arkivoc 2022, part v, 205–216 .
- Biological Data Repositories : ChemIDplus (NIH) for structural and toxicity data .
- Analytical Standards : CAS RN cross-referencing to validate compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
